molecular formula C14H21NO B1339090 4-(3-Ethoxy-benzyl)-piperidine CAS No. 782504-70-5

4-(3-Ethoxy-benzyl)-piperidine

Cat. No. B1339090
M. Wt: 219.32 g/mol
InChI Key: KOHPQSOFWQDMMT-UHFFFAOYSA-N
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Description

The compound 4-(3-Ethoxy-benzyl)-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. Although the specific compound 4-(3-Ethoxy-benzyl)-piperidine is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance biological activity or to enable further chemical transformations. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide . Similarly, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines uses ethyl p-methoxycinnamate as a starting material and an acid-mediated amido cyclization reaction . These methods could potentially be adapted for the synthesis of 4-(3-Ethoxy-benzyl)-piperidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing details such as hydrogen bonding patterns and conformational preferences . For example, the crystal structure of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine shows weak intermolecular OH⋯N hydrogen bonds linking the molecules into homochiral chains . Understanding the molecular structure of 4-(3-Ethoxy-benzyl)-piperidine would require similar structural analysis to determine its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often used to further functionalize the molecule or to study its reactivity. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine as a catalyst leads to the formation of different fused pyridine systems . These reactions highlight the versatility of piperidine derivatives in organic synthesis and suggest that 4-(3-Ethoxy-benzyl)-piperidine could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. The anti-acetylcholinesterase activity of certain piperidine derivatives is significantly affected by the nature of the substituents, as seen in the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives . The properties of 4-(3-Ethoxy-benzyl)-piperidine would likely be influenced by the ethoxy-benzyl group, and studies on similar compounds can provide a basis for predicting its behavior.

Scientific Research Applications

Nucleophilic Aromatic Substitution

  • The reaction of piperidine with nitro-aromatic compounds, such as 1,2,4-trinitrobenzene, results in the nucleophilic aromatic substitution of the nitro group, producing derivatives like 2,4-dinitro-1-piperidinobenzene. This reaction demonstrates the reactivity of piperidine derivatives in synthesizing complex aromatic compounds without the need for base or acid catalysis, highlighting its utility in organic synthesis (Pietra & Vitali, 1972).

Antineoplastic Agents

  • A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their antineoplastic (anti-cancer) properties. These compounds have shown excellent cytotoxicity against various cancer cell lines, indicating their potential as cancer therapeutic agents. They exhibit mechanisms of action including apoptosis induction and modulation of multi-drug resistance, presenting a promising avenue for drug development (Hossain et al., 2020).

DNA Minor Groove Binders

  • Piperidine derivatives, including those related to 4-(3-Ethoxy-benzyl)-piperidine, have been explored for their ability to bind to the minor groove of DNA. This interaction is crucial for the development of drugs targeting DNA for therapeutic purposes, such as antimalarial and antimycobacterial agents, as well as in the field of molecular biology for chromosome and nuclear staining (Issar & Kakkar, 2013).

Spiropiperidines in Drug Discovery

  • The synthesis and application of spiropiperidines, a class of compounds that include piperidine derivatives, have been reviewed. These compounds are gaining interest in drug discovery programs due to their unique three-dimensional chemical space, offering new potentials for therapeutic interventions. Their synthesis and applications in drug discovery highlight the versatility of piperidine derivatives in medicinal chemistry (Griggs et al., 2018).

Future Directions

Research into piperidine derivatives is ongoing, with many potential applications in fields like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and applications of “4-(3-Ethoxy-benzyl)-piperidine” and similar compounds .

properties

IUPAC Name

4-[(3-ethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPQSOFWQDMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466533
Record name 4-(3-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxy-benzyl)-piperidine

CAS RN

782504-70-5
Record name 4-(3-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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